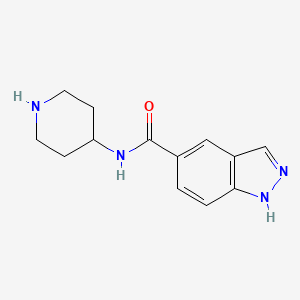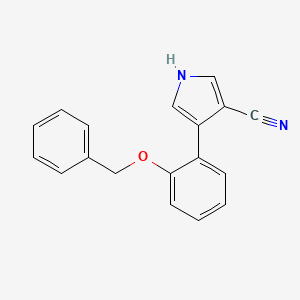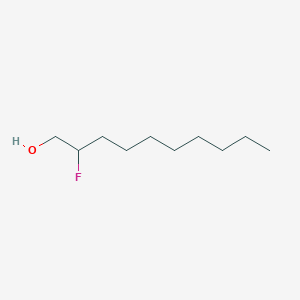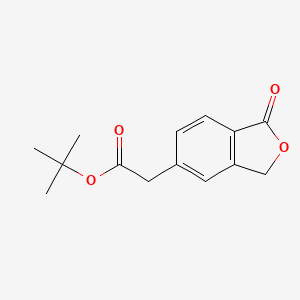
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a tert-butyl ester group and a benzofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The benzofuran moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride, room temperature.
Major Products:
Oxidation: Formation of benzofuran-5-carboxylic acid.
Reduction: Formation of benzofuran-5-ylmethanol.
Substitution: Formation of 5-chlorobenzofuran derivatives.
Scientific Research Applications
Chemistry: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is investigated for its role in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of polymers, resins, and coatings with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in protein active sites, influencing biological activity.
Comparison with Similar Compounds
Benzofuran-5-carboxylic acid: Shares the benzofuran core but lacks the tert-butyl ester group.
Benzofuran-5-ylmethanol: A reduction product of the target compound, featuring a hydroxyl group instead of the ester.
5-Chlorobenzofuran: A substitution product with a chlorine atom on the benzofuran ring.
Uniqueness: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is unique due to its combination of the benzofuran core and the tert-butyl ester group. This structure imparts specific reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)7-9-4-5-11-10(6-9)8-17-13(11)16/h4-6H,7-8H2,1-3H3 |
InChI Key |
FHHYCMKEFVLESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)

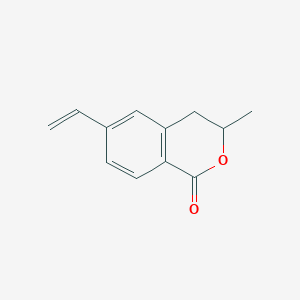
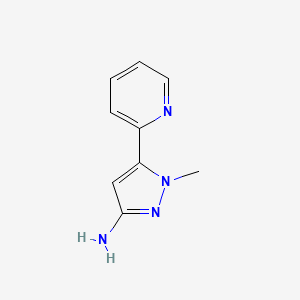

![N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
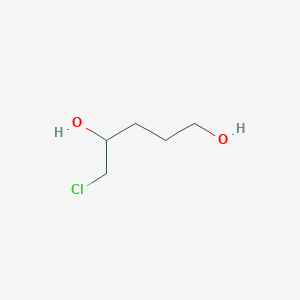
![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)
